molecular formula C14H17FN2O B12521489 N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide CAS No. 678969-40-9

N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide

Cat. No.: B12521489
CAS No.: 678969-40-9
M. Wt: 248.30 g/mol
InChI Key: KMUYHWGVLXWULT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 5-ethyl-3,6-dihydro-2H-pyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,6-Dihydro-1(2H)-pyridinyl)-4-fluorobenzamide
  • N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-chlorobenzamide

Uniqueness

N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide is unique due to the presence of both the ethyl group on the pyridine ring and the fluorine atom on the benzene ring. These structural features might confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

678969-40-9

Molecular Formula

C14H17FN2O

Molecular Weight

248.30 g/mol

IUPAC Name

N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)-4-fluorobenzamide

InChI

InChI=1S/C14H17FN2O/c1-2-11-4-3-9-17(10-11)16-14(18)12-5-7-13(15)8-6-12/h4-8H,2-3,9-10H2,1H3,(H,16,18)

InChI Key

KMUYHWGVLXWULT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCN(C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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